molecular formula C7H2Br2ClFO B1411134 3,6-Dibromo-2-fluorobenzoyl chloride CAS No. 1804417-49-9

3,6-Dibromo-2-fluorobenzoyl chloride

Cat. No.: B1411134
CAS No.: 1804417-49-9
M. Wt: 316.35 g/mol
InChI Key: UIYBNQLWIDGGCH-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,6-dibromo-2-fluorobenzoic acid with thionyl chloride (SOCl2) to produce this compound . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes, followed by chlorination. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products include substituted benzoyl derivatives.

    Reduction: Products include benzyl alcohols or benzylamines.

    Oxidation: Products include carboxylic acids or ketones.

Scientific Research Applications

3,6-Dibromo-2-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition or modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-fluorobenzoyl chloride
  • 3,6-Dibromo-2-chlorobenzoyl chloride
  • 3,6-Dibromo-2-iodobenzoyl chloride

Uniqueness

3,6-Dibromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzoyl chloride structure. This combination imparts distinct reactivity and stability compared to other similar compounds. The fluorine atom enhances the compound’s stability, while the bromine atoms increase its reactivity towards nucleophiles.

Properties

IUPAC Name

3,6-dibromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-3-1-2-4(9)6(11)5(3)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYBNQLWIDGGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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